molecular formula C14H17ClN2O6S B2405456 Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate CAS No. 291292-03-0

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No.: B2405456
CAS No.: 291292-03-0
M. Wt: 376.81
InChI Key: DFDILNXJBYMJGF-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a piperidine ring, a sulfonyl group, and a nitrophenyl moiety, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps:

    Nitration: The starting material, 4-chlorobenzenesulfonyl chloride, undergoes nitration to introduce the nitro group, forming 4-chloro-3-nitrobenzenesulfonyl chloride.

    Piperidine Introduction: The nitro compound is then reacted with piperidine under basic conditions to form 1-[(4-chloro-3-nitrophenyl)sulfonyl]piperidine.

    Esterification: Finally, the piperidine derivative is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Reduction: 1-[(4-chloro-3-aminophenyl)sulfonyl]-4-piperidinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid.

Scientific Research Applications

Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action is largely dependent on its interaction with biological molecules. The nitrophenyl and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The piperidine ring provides a scaffold that can enhance binding affinity and specificity.

Comparison with Similar Compounds

    Ethyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate: Lacks the nitro group, which may reduce its reactivity and biological activity.

    Ethyl 1-[(4-nitrophenyl)sulfonyl]-4-piperidinecarboxylate: Lacks the chlorine atom, which may affect its substitution reactions.

Uniqueness: Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate is unique due to the presence of both the nitro and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of chemical modifications and interactions compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

ethyl 1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O6S/c1-2-23-14(18)10-5-7-16(8-6-10)24(21,22)11-3-4-12(15)13(9-11)17(19)20/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDILNXJBYMJGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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